molecular formula C11H19NO2 B12219775 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxamide

3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B12219775
M. Wt: 197.27 g/mol
InChI Key: ROGJDKWYZOCHCD-UHFFFAOYSA-N
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Description

3-Hydroxy-4,7,7-trimethylbicyclo[221]heptane-1-carboxamide is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and yield required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play a crucial role in binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets are still under investigation, but the compound’s unique structure allows for selective interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxamide stands out due to its combination of hydroxyl and carboxamide groups, which provide unique reactivity and binding properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C11H19NO2/c1-9(2)10(3)4-5-11(9,8(12)14)6-7(10)13/h7,13H,4-6H2,1-3H3,(H2,12,14)

InChI Key

ROGJDKWYZOCHCD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(CC2O)C(=O)N)C)C

Origin of Product

United States

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